molecular formula C15H11ClN2O B593387 Desmethyldiazepam-d5 CAS No. 65891-80-7

Desmethyldiazepam-d5

Cat. No. B593387
CAS RN: 65891-80-7
M. Wt: 275.747
InChI Key: AKPLHCDWDRPJGD-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyldiazepam-d5, also known as Nordiazepam-d5, is a stable-labeled internal standard used for the quantification of nordiazepam . It belongs to the benzodiazepine class and contains sedative, anticonvulsant, anxiolytic, and muscle relaxant properties . It is primarily used in the treatment of anxiety .


Molecular Structure Analysis

Desmethyldiazepam-d5 has the linear formula C15H6D5N2ClO . Its molecular weight is 275.74 . The SMILES string representation of its structure is [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C2=NCC(=O)Nc3ccc(Cl)cc23 .

Scientific Research Applications

Forensic Toxicology

In forensic toxicology, Nordiazepam-d5 is utilized as an internal standard for the accurate quantification of Nordiazepam in biological specimens . This is crucial in cases involving drug-facilitated crimes, driving under the influence, or postmortem toxicology casework. The stable isotope labeling helps in distinguishing the analyte from its naturally occurring counterparts during mass spectrometric analysis.

Clinical Toxicology

Nordiazepam-d5 plays a significant role in clinical toxicology for therapeutic drug monitoring . It aids in the assessment of compliance with prescribed medication regimens, monitoring for appropriate therapeutic levels, and evaluating potential drug toxicity.

Pharmacokinetic Studies

The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Nordiazepam . It helps in determining the half-life, peak concentrations, and clearance rates of the parent drug, which are essential parameters for drug dosing and efficacy.

Drug Metabolism Research

Researchers use Nordiazepam-d5 to study the metabolic pathways of benzodiazepines . It assists in identifying the enzymes involved in the metabolism of drugs and understanding the formation of active or inactive metabolites.

Analytical Chemistry

In analytical chemistry, Nordiazepam-d5 is employed to develop and validate analytical methods for the detection and quantification of benzodiazepines in environmental samples and pharmaceutical preparations . Its use ensures the accuracy and reliability of the analytical results.

Environmental Impact Studies

Nordiazepam-d5 is also used in environmental impact studies to investigate the stability and transformation of benzodiazepines in water samples . This is important for assessing the environmental fate of pharmaceutical contaminants and their potential effects on ecosystems.

Mechanism of Action

Target of Action

Nordiazepam-d5, also known as Desmethyldiazepam-d5, primarily targets the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Nordiazepam-d5 acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to the benzodiazepine binding site on the GABA (A) Receptor, enhancing the inhibitory effect of GABA on neuronal excitability . This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Nordiazepam-d5 is an intermediate in the metabolism of Diazepam to Oxazepam . It is metabolized to either nordiazepam by Cytochrome P450 (CYP) 2C19 or to temazepam by CYP3A4 . These metabolites are then biotransformed to oxazepam by hydroxylation or demethylation .

Pharmacokinetics

The pharmacokinetics of Nordiazepam-d5 involves absorption, distribution, metabolism, and excretion (ADME). The urinary metabolite nordiazepam peaks at 1.17 ng/mL and 100.21 hours . The elimination half-life for diazepam is 119.58 hours, and the clearance is 65.77 L/h . The elimination half-life of the metabolites nordiazepam is 310.58 hours .

Result of Action

The action of Nordiazepam-d5 results in amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders . Its occurrence as a metabolite is responsible for most cumulative side-effects of its myriad of pro-drugs when they are used repeatedly at moderate-high doses .

Action Environment

The action, efficacy, and stability of Nordiazepam-d5 can be influenced by various environmental factors. For instance, the presence of Cytochrome P450 (CYP) 3A4 and 2C19 inhibitors can affect the metabolism of Nordiazepam-d5 . Additionally, factors such as age and sex are known to impact its elimination half-life .

properties

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLHCDWDRPJGD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675807
Record name Nordiazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nordazepam-D5; Nordiazepam-D5

CAS RN

65891-80-7
Record name Nordiazepam D5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065891807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordiazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethyldiazepam-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORDIAZEPAM D5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AW52S1E5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reflux 1.76 g. (0.005 moles) of 2-(2-bromoacetamido)-5-chlorobenzophenone, 2.80 g. (0.02 moles) of hexamethylenetetramine and 1.96 g. (0.020 moles) of ammonium bromide in 14 ml. of 85% (v/v) aqueous isopropyl alcohol for 2 hours. Pour the reaction mixture into water and extract with benzene. Dry the benzene solution over anhydrous sodium sulfate. Filter and evaporate to dryness. After recrystallization, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is obtained. In thin layer chromatography the product shows a single spot (silica gel GF plates, benzene-ethyl acetate-acetic acid=18:3:1), m.p. 213°-215° C.
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods II

Procedure details

50 μl of internal standard (15 mg/L prazepam) were added to 1.0 ml of serum sample. Concentrated ammonium hydroxide (0.2 ml) was added prior to extraction with 4.5 ml of n-butyl chloride. The samples were shaken for 5 minutes and then centrifuged. The organic layer was removed and evaporated. The sample was reconstituted in 25 μl ethanol; 2 μl were then injected into the gas chromatograph. Quantitation was done by comparison to standard curves obtained for diazepam and nordiazepam.
Name
prazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
diazepam
Name
nordiazepam

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CN=C(c2ccccc2)c2cc(Cl)ccc2N1

Synthesis routes and methods IV

Procedure details

1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one; 7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one; 5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one; 1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one;
Name
1,3-dihydro-5-(4-methoxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,3-dihydro-1-isopropyl-6-methyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-nitro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,3-dihydro-5-(2-thienyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
7-chloro-1,3-dihydro-3-(4-hydroxyphenyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
1,3-dihydro-5-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

Synthesis routes and methods V

Procedure details

Acetic acid is added to a solution of 0.409 g. (0.001 moles) of 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid, monopotassium salt, potassium hydroxide (4306 CB) in 4 ml. of distilled water to adjust the solution to pH 4. The solution is heated on a water bath for 15 minutes; a solid precipitates which is separated, washed with water and dried; weight 0.216 g; m.p. 214°-216°C; yield 80%. This product is identical with the product obtained in Example 14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
7-Chloro-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.